molecular formula C24H21FN2O2 B14938195 1-(4-Fluorophenyl)-4-(9H-xanthene-9-carbonyl)piperazine

1-(4-Fluorophenyl)-4-(9H-xanthene-9-carbonyl)piperazine

Cat. No.: B14938195
M. Wt: 388.4 g/mol
InChI Key: FLUYFUBGKLUEJR-UHFFFAOYSA-N
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Description

1-(4-Fluorophenyl)-4-(9H-xanthene-9-carbonyl)piperazine is a synthetic organic compound that features a piperazine ring substituted with a fluorophenyl group and a xanthene carbonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Fluorophenyl)-4-(9H-xanthene-9-carbonyl)piperazine typically involves the following steps:

    Formation of the Piperazine Ring: The piperazine ring can be synthesized through the cyclization of ethylenediamine with dihaloalkanes under basic conditions.

    Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced via nucleophilic aromatic substitution reactions using fluorobenzene derivatives and suitable nucleophiles.

    Attachment of the Xanthene Carbonyl Group: The xanthene carbonyl group can be attached through acylation reactions using xanthene derivatives and acyl chlorides or anhydrides.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

1-(4-Fluorophenyl)-4-(9H-xanthene-9-carbonyl)piperazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles like amines or thiols, electrophiles like alkyl halides.

Major Products

The major products formed from these reactions would depend on the specific reaction conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial or anticancer properties.

    Medicine: Explored as a potential drug candidate for various diseases.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(4-Fluorophenyl)-4-(9H-xanthene-9-carbonyl)piperazine would depend on its specific application. In medicinal chemistry, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity, receptor agonism or antagonism, or disruption of cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • 1-(4-Chlorophenyl)-4-(9H-xanthene-9-carbonyl)piperazine
  • 1-(4-Bromophenyl)-4-(9H-xanthene-9-carbonyl)piperazine
  • 1-(4-Methylphenyl)-4-(9H-xanthene-9-carbonyl)piperazine

Uniqueness

1-(4-Fluorophenyl)-4-(9H-xanthene-9-carbonyl)piperazine is unique due to the presence of the fluorine atom, which can significantly influence its chemical and biological properties. Fluorine can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets, making it a valuable compound for research and development.

Properties

Molecular Formula

C24H21FN2O2

Molecular Weight

388.4 g/mol

IUPAC Name

[4-(4-fluorophenyl)piperazin-1-yl]-(9H-xanthen-9-yl)methanone

InChI

InChI=1S/C24H21FN2O2/c25-17-9-11-18(12-10-17)26-13-15-27(16-14-26)24(28)23-19-5-1-3-7-21(19)29-22-8-4-2-6-20(22)23/h1-12,23H,13-16H2

InChI Key

FLUYFUBGKLUEJR-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1C2=CC=C(C=C2)F)C(=O)C3C4=CC=CC=C4OC5=CC=CC=C35

Origin of Product

United States

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